molecular formula C14H12S B14520816 Naphtho[1,2-b]thiophene, 2,3-dimethyl- CAS No. 62615-53-6

Naphtho[1,2-b]thiophene, 2,3-dimethyl-

Cat. No.: B14520816
CAS No.: 62615-53-6
M. Wt: 212.31 g/mol
InChI Key: WJUAPHBQRMRLMG-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]thiophene, 2,3-dimethyl-: is a polycyclic aromatic hydrocarbon containing a thiophene ring fused to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-b]thiophene, 2,3-dimethyl- typically involves the cyclization of naphthalene derivatives with thiophene precursors. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the tricyclic structure of Naphtho[1,2-b]thiophene derivatives.

Industrial Production Methods: Industrial production of Naphtho[1,2-b]thiophene, 2,3-dimethyl- may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-b]thiophene, 2,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

    Substitution: Introduction of acyl or alkyl groups onto the aromatic ring.

Scientific Research Applications

Naphtho[1,2-b]thiophene, 2,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[1,2-b]thiophene, 2,3-dimethyl- involves its interaction with molecular targets through π-π stacking and electronic interactions. The compound’s planar structure allows it to efficiently interact with other aromatic systems, making it a valuable component in organic electronic devices .

Comparison with Similar Compounds

Properties

CAS No.

62615-53-6

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

2,3-dimethylbenzo[g][1]benzothiole

InChI

InChI=1S/C14H12S/c1-9-10(2)15-14-12(9)8-7-11-5-3-4-6-13(11)14/h3-8H,1-2H3

InChI Key

WJUAPHBQRMRLMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC3=CC=CC=C32)C

Origin of Product

United States

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